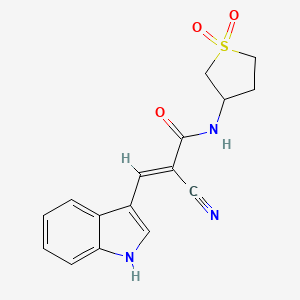

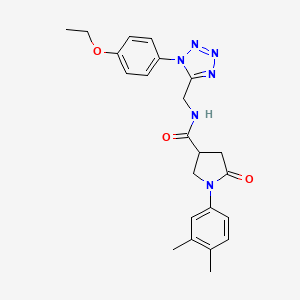

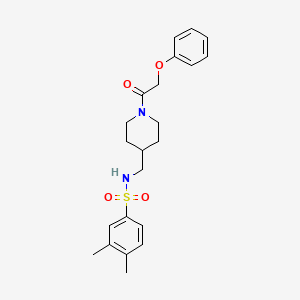

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide, also known as INDY, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

Organic Sensitizers for Solar Cells : Novel organic sensitizers, including structures related to cyanoacrylic acid derivatives, have been engineered for solar cell applications, demonstrating high conversion efficiencies. These sensitizers, upon anchoring onto TiO2 film, exhibit significant incident photon to current conversion efficiency, underscoring the potential of cyanoacrylamide derivatives in photovoltaic applications (Kim et al., 2006).

Light Harvesting : Zinc metalloporphyrins with cyanoacrylic acid groups have been synthesized and characterized for their use in dye-sensitized solar cells, showcasing the effectiveness of these compounds in converting sunlight into electricity (Wang et al., 2005).

Biochemistry and Molecular Biology

- Protein Fluorescence Quenching : Acrylamide derivatives have been utilized in studying protein structures, specifically in quenching the fluorescence of tryptophan residues. This application is crucial for sensing the exposure of these residues in proteins, providing insights into protein conformation and dynamics (Eftink & Ghiron, 1976).

Polymer Science

- Polymerization Initiators : Acrylamide compounds have been investigated as initiators in the polymerization of acrylamide, potentially offering applications in creating water-soluble polymers for various industrial applications (Tunca et al., 1989).

Chemical Engineering and Corrosion Inhibition

- Corrosion Inhibitors : New acrylamide derivatives have been synthesized and evaluated as corrosion inhibitors for metals in acidic solutions, indicating the versatility of cyanoacrylamide compounds in protecting metal surfaces from corrosion, which is vital for industrial maintenance and longevity (Abu-Rayyan et al., 2022).

Propiedades

IUPAC Name |

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-8-11(16(20)19-13-5-6-23(21,22)10-13)7-12-9-18-15-4-2-1-3-14(12)15/h1-4,7,9,13,18H,5-6,10H2,(H,19,20)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZEGODWPLJRE-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

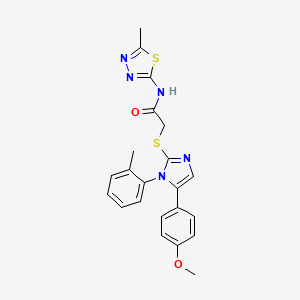

![3-(4-methylbenzyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2756134.png)

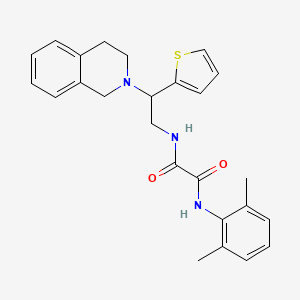

![[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2756136.png)

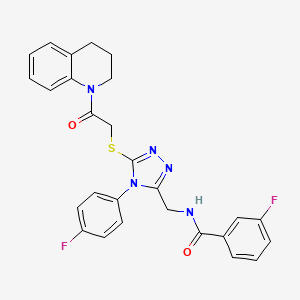

![7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2756153.png)

![[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2756154.png)